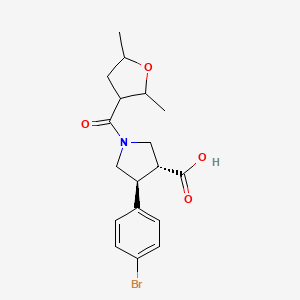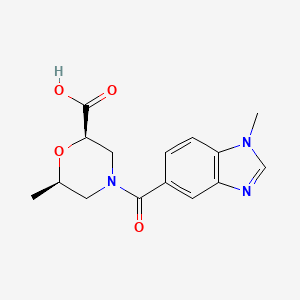![molecular formula C16H28N2O4 B7343391 3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid](/img/structure/B7343391.png)
3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid is a compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body. This can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are numerous. It has been shown to have anti-inflammatory effects, which can help reduce pain and swelling. It has also been shown to inhibit the growth of cancer cells, which can potentially lead to new cancer treatments. Additionally, it has been shown to have neuroprotective effects, which can potentially help treat neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments around.
Zukünftige Richtungen
There are numerous future directions for the study of 3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid. One potential direction is to further study its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. Additionally, more research could be done on its potential as a treatment for neurological disorders. Finally, its mechanism of action could be further studied in order to better understand how it works and how it can be used in future experiments.
Synthesemethoden
The synthesis of 3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid involves the reaction of piperazine with butyric anhydride in the presence of a catalyst. The resulting product is then treated with 2,3-epoxypropanol to form the final compound. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as a treatment for certain neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[4-[(2S,3S)-3-propan-2-yloxolane-2-carbonyl]piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)13-4-9-22-15(13)16(21)18-7-5-17(6-8-18)12(3)10-14(19)20/h11-13,15H,4-10H2,1-3H3,(H,19,20)/t12?,13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPTOONCFNMFL-MHEXWIEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCOC1C(=O)N2CCN(CC2)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCO[C@@H]1C(=O)N2CCN(CC2)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-bromophenyl)methyl-[(2S,4S)-1,2-dimethylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B7343314.png)

![(2R,6R)-6-methyl-4-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7343338.png)
![(2R,6R)-6-methyl-4-[2-(1-methylpyrazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7343345.png)

![(3S,4S)-4-cyclopropyl-1-[1-(difluoromethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343354.png)
![(2R,6R)-6-methyl-4-[4-(oxan-4-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B7343358.png)
![(3S,4S)-4-cyclopropyl-1-[1-(oxan-4-yl)pyrazole-3-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343365.png)
![(3S,4S)-4-cyclopropyl-1-[1-(cyclopropylmethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343369.png)
![5-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7343370.png)
![3-[4-[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]piperazin-1-yl]butanoic acid](/img/structure/B7343393.png)
![(5S)-1-[1-(difluoromethyl)pyrazole-4-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7343406.png)
![2-[2-fluoro-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]propanoic acid](/img/structure/B7343409.png)
![2-[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]-5-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B7343423.png)